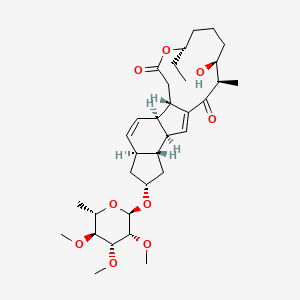

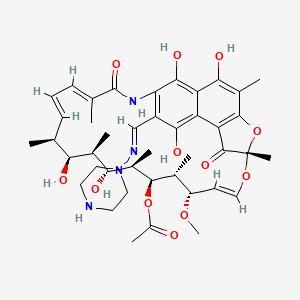

![molecular formula C31H41N9O5.C2H4O2 B1140691 乙酸;苄基 N-[(2S)-5-(二氨基亚甲基氨基)-1-[[(2S)-5-(二氨基亚甲基氨基)-1-[(4-甲氧基萘-2-基)氨基]-1-氧代戊烷-2-基]氨基]-1-氧代戊烷-2-基]氨基甲酸酯 CAS No. 100900-19-4](/img/structure/B1140691.png)

乙酸;苄基 N-[(2S)-5-(二氨基亚甲基氨基)-1-[[(2S)-5-(二氨基亚甲基氨基)-1-[(4-甲氧基萘-2-基)氨基]-1-氧代戊烷-2-基]氨基]-1-氧代戊烷-2-基]氨基甲酸酯

描述

Synthesis Analysis

The synthesis of complex carbamate derivatives often involves multi-step reactions, including amidomethylation, cyclization, and condensation reactions. For instance, amidomethylation has been studied for its role in producing ortho-substituted phenylcarbamates, which could be analogous to the compound (Rosevear & Wilshire, 1990). Additionally, the diastereoselective cyclization of 2-(N-benzylideneamino)-4-chlorobutyronitriles has been employed in the asymmetric syntheses of norcoronamic acid, which showcases the complexity of synthesis routes possible for similar compounds (Gaucher et al., 1994).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods, including NMR and vibrational spectroscopy, to understand the arrangement of atoms and functional groups within the molecule. For example, the structural study of related dipeptide compounds by vibrational spectroscopy and DFT calculations provides insights into the molecular configurations and the effects of different functional groups on the overall structure (Leyton et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of carbamate derivatives involves various reactions, such as condensation, which can lead to the formation of complex heterocyclic compounds. The synthesis of pyranone derivatives via a one-pot, four-component condensation reaction demonstrates the intricate reactivity patterns that can be expected for the compound under discussion (Bade & Vedula, 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of the compound in different environments. For instance, the crystal structure analysis of related compounds reveals the importance of hydrogen bonding and molecular packing in determining the solid-state properties (Smith et al., 1995).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are defined by the functional groups present in the molecule. Studies on the reactions of carbamate derivatives with various reagents can provide valuable information on the chemical behavior of such complex molecules (Shimizu et al., 2009).

科学研究应用

乙酸的降解和环境影响

乙酸在环境化学中起着重要作用,特别是在通过高级氧化工艺 (AOP) 降解对乙酰氨基酚 (ACT) 等药物化合物方面。Qutob 等人 (2022) 的研究详细介绍了 ACT 降解的副产物,包括乙酸及其生物毒性。这项研究有助于提高使用 AOP 系统降解污染物的效率,突出了了解乙酸在环境化学中的作用的生态相关性 (Qutob 等,2022)。

在生物系统中的作用机制

化合物在生物系统中的复杂相互作用是研究的关键领域。例如,有机锡 (IV) 配合物研究展示了分子结构对生物活性的影响,包括抗菌和抗结核作用。Iqbal 等人 (2015) 对这些配合物的研究提供了对化学结构修改如何影响其生物功效的见解,为治疗应用提供了潜在途径 (Iqbal 等,2015)。

材料科学中的乙酸

在材料科学领域,有机酸蒸气(包括乙酸)对金属(如铜)的腐蚀作用引起了极大的兴趣。Bastidas 和 La Iglesia (2007) 等研究综述了乙酸与其他羧酸相比的侵蚀性,为耐腐蚀材料和涂层的开发提供了至关重要的知识 (Bastidas 和 La Iglesia,2007)。

治疗潜力和药物开发

化合物(包括它们在精神病学和神经病学中的作用)的治疗潜力是科学研究的另一个关键领域。例如,与乙酸相关的衍生物 N-乙酰半胱氨酸 (NAC) 通过调节神经营养、炎症通路和谷氨酸能系统,在治疗精神疾病方面显示出前景。Dean 等人 (2011) 探索了 NAC 的潜力,表明其除了作为抗氧化剂前体之外的用途 (Dean 等,2011)。

未来方向

: Dadmal, T. L., Katre, S. D., Mandewale, M. C., & Kumbhare, R. M. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 771-787. Link : Improved Synthesis of Amino Acid Benzyl Esters. (n.d.). ACS Publications. Link : Acetic acid as a catalyst for the N-acylation of amines using ethyl acetate or butyl acetate. (2017). RSC Advances, 7(2), 1003-1006. [Link](https://pubs.rsc

属性

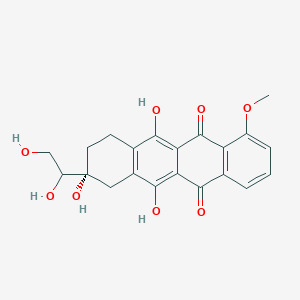

IUPAC Name |

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N9O5.C2H4O2/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20;1-2(3)4/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37);1H3,(H,3,4)/t24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRYKDUFBVHMQW-DKIIUIKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746704 | |

| Record name | Acetic acid--N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NA-Cbz-arg-arg 4-methoxy-B-naphthylamide | |

CAS RN |

100900-19-4 | |

| Record name | Acetic acid--N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Z-Arg-Arg 4-methoxy-β-naphthylamide acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

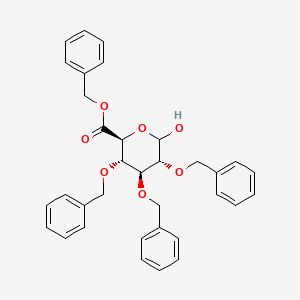

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)

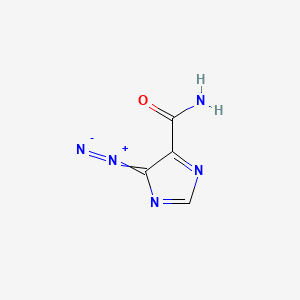

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

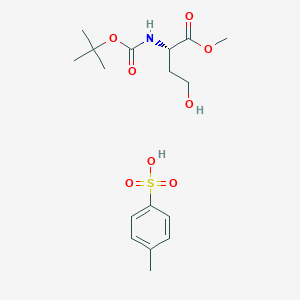

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)